molecular formula C10H11NO2 B13920880 4-(6-Methylpyridin-3-yl)but-3-enoic acid

4-(6-Methylpyridin-3-yl)but-3-enoic acid

Katalognummer: B13920880
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: LUMKNGOAPKBNRY-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid is an organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a butenoic acid moiety at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-methylpyridine.

    Formation of the Butenoic Acid Moiety: The butenoic acid moiety can be introduced through a series of reactions, including halogenation, elimination, and subsequent coupling reactions.

    Coupling Reaction: The final step involves coupling the 6-methylpyridine with the butenoic acid derivative under suitable conditions, such as using a palladium catalyst in a Heck reaction.

Industrial Production Methods

Industrial production methods for (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine Derivatives: Compounds such as 4-methylpyridine and 3-pyridinecarboxylic acid share structural similarities.

    Butenoic Acid Derivatives: Compounds like crotonic acid and cinnamic acid have similar functional groups.

Uniqueness

(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid is unique due to the combination of the pyridine ring and the butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid

InChI

InChI=1S/C10H11NO2/c1-8-5-6-9(7-11-8)3-2-4-10(12)13/h2-3,5-7H,4H2,1H3,(H,12,13)/b3-2+

InChI-Schlüssel

LUMKNGOAPKBNRY-NSCUHMNNSA-N

Isomerische SMILES

CC1=NC=C(C=C1)/C=C/CC(=O)O

Kanonische SMILES

CC1=NC=C(C=C1)C=CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.